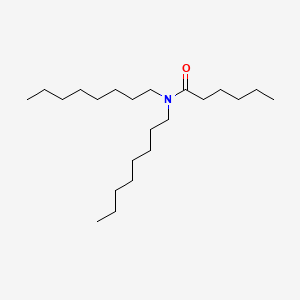
5-(6-Bromopyridin-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Bromopyridin-2-yl)oxazole is a heterocyclic compound that features both a bromopyridine and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the reaction of a bromopyridine derivative with an oxazole precursor under specific conditions . This method is favored for its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(6-Bromopyridin-2-yl)oxazole are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods. The use of palladium catalysts and appropriate ligands is crucial in ensuring the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Bromopyridin-2-yl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cycloaddition Reactions: The presence of the oxazole ring allows for cycloaddition reactions, which can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(6-Bromopyridin-2-yl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Wirkmechanismus
The mechanism by which 5-(6-Bromopyridin-2-yl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, while the bromopyridine moiety can enhance binding affinity through halogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-isopropyl-1H-1,2,4-triazole:
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole: A boron-containing oxazole derivative used in organic synthesis.
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A chlorinated oxazole with applications in materials science.
Uniqueness
5-(6-Bromopyridin-2-yl)oxazole is unique due to the combination of the bromopyridine and oxazole rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H5BrN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
5-(6-bromopyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |
InChI-Schlüssel |
GVNAHUBXNVWIGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


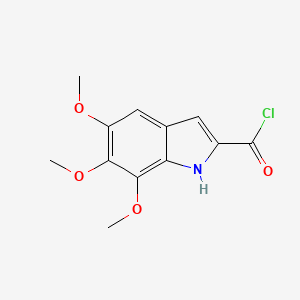
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
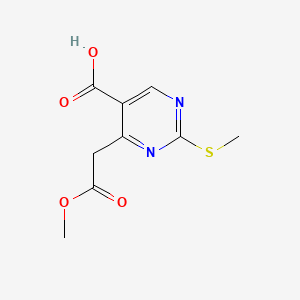

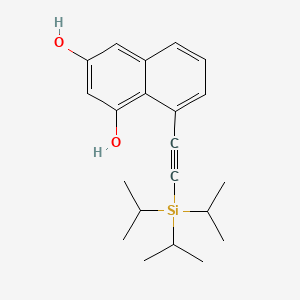


![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
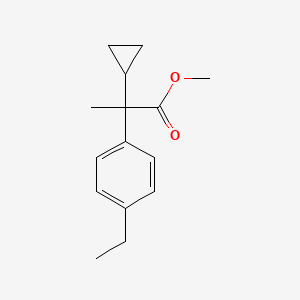

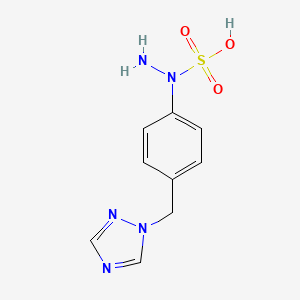

![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)
